molecular formula C7H9BrClFN2 B2913345 (6-Bromo-3-fluoro-5-methylpyridin-2-yl)methanamine;hydrochloride CAS No. 2580200-46-8

(6-Bromo-3-fluoro-5-methylpyridin-2-yl)methanamine;hydrochloride

Cat. No.: B2913345
CAS No.: 2580200-46-8
M. Wt: 255.52
InChI Key: IPDAJJXHGPBWKG-UHFFFAOYSA-N
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Description

(6-Bromo-3-fluoro-5-methylpyridin-2-yl)methanamine;hydrochloride: is a chemical compound that belongs to the class of fluorinated pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-3-fluoro-5-methylpyridin-2-yl)methanamine;hydrochloride typically involves multiple steps, starting with the preparation of the pyridine core. One common synthetic route is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis. The reaction conditions usually require a palladium catalyst, a base, and a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-3-fluoro-5-methylpyridin-2-yl)methanamine;hydrochloride: can undergo various chemical reactions, including:

  • Oxidation: : Converting the amine group to an amide or nitro group.

  • Reduction: : Reducing the halogenated pyridine to a less halogenated or non-halogenated pyridine.

  • Substitution: : Replacing the bromine or fluorine atoms with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include hydrogen peroxide, nitric acid, and various oxidizing agents.

  • Reduction: : Typical reagents include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation.

  • Substitution: : Reagents such as Grignard reagents, organolithium compounds, and nucleophiles are used.

Major Products Formed

The major products formed from these reactions include various derivatives of the pyridine ring, such as amides, nitro compounds, and other substituted pyridines.

Scientific Research Applications

(6-Bromo-3-fluoro-5-methylpyridin-2-yl)methanamine;hydrochloride: has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a precursor for other fluorinated compounds.

  • Biology: : Studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (6-Bromo-3-fluoro-5-methylpyridin-2-yl)methanamine;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

(6-Bromo-3-fluoro-5-methylpyridin-2-yl)methanamine;hydrochloride: is compared with other similar compounds, such as:

  • 6-Bromo-3-fluoro-2-methylpyridine

  • 2,6-Dichloropyridine

  • 3,6-Dichloropyridazine

These compounds share structural similarities but differ in their halogenation patterns and functional groups, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

(6-bromo-3-fluoro-5-methylpyridin-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrFN2.ClH/c1-4-2-5(9)6(3-10)11-7(4)8;/h2H,3,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDAJJXHGPBWKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1Br)CN)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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